molecular formula C12H14N2O3 B589442 Methyl (2R,3S)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate CAS No. 135028-97-6

Methyl (2R,3S)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate

Cat. No. B589442
M. Wt: 234.255
InChI Key: LXSYCOKNUBLDNJ-ONGXEEELSA-N
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Description

Methyl (2R,3S)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate, also known as methyl-pyrrolidine-3-carboxylate (MP-3C) is an organic compound with a wide range of applications in scientific research. MP-3C has been used in laboratory experiments to study its biochemical and physiological effects, its synthesis method, mechanism of action, and its potential applications.

Scientific Research Applications

Stereochemistry and Biological Activity

The stereochemistry of methyl (2R,3S)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate and its derivatives, such as phenylpiracetam, is crucial in enhancing their pharmacological profiles. Studies have demonstrated a direct relationship between the configuration of the stereocenters and the biological properties of these compounds. Enantiomerically pure compounds show significant advantages in pharmacological testing, justifying the necessity for drug substance purification to remove less active isomers. The exploration of the stereochemistry of these compounds contributes to the understanding of their enhanced effectiveness and the selection of the most effective stereoisomer for therapeutic applications (Veinberg et al., 2015).

Pyrrolidine Ring in Drug Discovery

The pyrrolidine ring, a key structural component of methyl (2R,3S)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate, is widely utilized in medicinal chemistry to develop compounds for treating human diseases. Its saturated scaffold offers several advantages, including efficient exploration of pharmacophore space due to sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage. This review outlines bioactive molecules characterized by the pyrrolidine ring and its influence on the stereochemistry and biological activity of drug candidates. The structural versatility provided by the pyrrolidine ring is instrumental in designing new compounds with various biological profiles, showcasing the scaffold's significance in drug discovery processes (Li Petri et al., 2021).

Metabolism and Biological Effects

Methyl (2R,3S)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate's metabolism and its impact on biological systems have been studied extensively. For instance, the metabolism of aspartame, which shares structural similarities with the compound , has been reviewed to understand how its aspartyl moiety is metabolized into CO2 or incorporated into body constituents. Such studies help elucidate the metabolic pathways followed by similar compounds, contributing valuable insights into their biotransformation and potential effects on human health (Ranney & Oppermann, 1979).

properties

IUPAC Name

methyl (2R,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-14-10(15)6-9(12(16)17-2)11(14)8-4-3-5-13-7-8/h3-5,7,9,11H,6H2,1-2H3/t9-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSYCOKNUBLDNJ-ONGXEEELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)OC)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]([C@H](CC1=O)C(=O)OC)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747380
Record name Methyl (2R,3S)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2R,3S)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate

CAS RN

135028-97-6
Record name Methyl (2R,3S)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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